molecular formula C7H7BrN4O2 B2954505 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 2241144-64-7

3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2954505
CAS RN: 2241144-64-7
M. Wt: 259.063
InChI Key: UNFISKWOGQMZJL-UHFFFAOYSA-N
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Description

“3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring . This compound is considered as a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds like “3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A Michael addition-type reaction was proposed for the detection of the formed products .

Scientific Research Applications

Bromodomain Inhibition

Bromodomains: are involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. Compounds like EN300-6474791 can act as bromodomain inhibitors , which have potential therapeutic applications in cancer treatment, as they can modulate gene expression and potentially halt the proliferation of cancer cells .

Molecular Docking Studies

EN300-6474791 can be used in molecular docking studies to predict the interaction between the compound and target proteins. This is crucial in drug design and discovery, where the compound’s binding affinity and mode can be explored for various diseases .

Physicochemical Characterization

The compound’s physicochemical properties , such as molecular electrostatic potential and frontier orbital gap, can be analyzed using computational methods. These properties are essential for understanding the reactivity and interaction of the compound with other molecules .

Antiviral Activity

Indole derivatives, which share a similar core structure to EN300-6474791, have been reported to possess antiviral activities . Thus, EN300-6474791 could potentially be modified and tested for its efficacy against various viral infections .

Anti-inflammatory Properties

Similar to other indole derivatives, EN300-6474791 might exhibit anti-inflammatory properties . Research into such applications could lead to the development of new anti-inflammatory drugs .

Anticancer Potential

Given the biological activity of related compounds, EN300-6474791 could be investigated for its anticancer potential . It may work by interfering with cell signaling pathways or inhibiting enzymes that are overactive in cancer cells .

Antimicrobial Effects

Compounds with a pyrazolo[3,4-d]pyrimidin-4-one scaffold have been studied for their antimicrobial effects . EN300-6474791 could be part of studies aimed at combating antibiotic-resistant bacteria .

Chemical Synthesis and Modification

EN300-6474791 can serve as a starting point or intermediate in the chemical synthesis of more complex molecules. Its bromine atom makes it a versatile candidate for various organic transformations .

properties

IUPAC Name

3-bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c8-5-4-6(9-3-10-7(4)14)12(11-5)1-2-13/h3,13H,1-2H2,(H,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFISKWOGQMZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=NN2CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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